Superior Cytotoxic Selectivity of 6-Chloro-3-Substituted Derivatives Against ALL Cell Lines Over Breast Cancer Cells
Among 33 synthesized 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, derivatives 4f, 4j, and 4q demonstrated potent and selective cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines SB-ALL and NALM-6 compared to the breast adenocarcinoma cell line MCF-7. The triazole series 4 exhibited uniformly better cytotoxicity than their hydrazone precursors 3, establishing the fused triazolopyridazine core as critical for activity [1]. The most active compounds showed IC50 values as low as 1.14 μM against NALM-6 cells, with selectivity ratios of 2- to 9-fold over MCF-7 cells, indicating a therapeutic window that favors leukemia over solid tumor targeting [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) and cancer cell line selectivity |
|---|---|
| Target Compound Data | IC50 range ∼1.64–5.66 μM (SB-ALL); ∼1.14–3.7 μM (NALM-6) for 4f, 4j, 4q |
| Comparator Or Baseline | Doxorubicin (IC50 = 0.167 μM on SB-ALL); MCF-7 cell line (IC50 > 21.2 μM for the same derivatives) |
| Quantified Difference | Selectivity ratio 2–9 fold for ALL cells over MCF-7; 10–20 fold less potent than doxorubicin but with demonstrated apoptosis induction |
| Conditions | 48-hour treatment; SB-ALL, NALM-6 (ALL), MCF-7 (breast) human cancer cell lines |
Why This Matters
Procurement of the parent 6-chloro scaffold enables access to a chemical series with documented leukemia-selective cytotoxicity, providing a starting point for targeted ALL therapies distinct from broadly cytotoxic agents.
- [1] Mamta, Aggarwal R, Sadana R, Ilag J, Sumran G. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorg Chem. 2019;86:288-295. doi:10.1016/j.bioorg.2019.01.049 View Source
